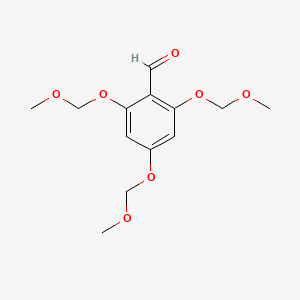

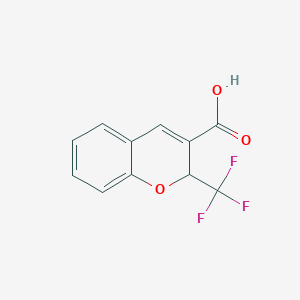

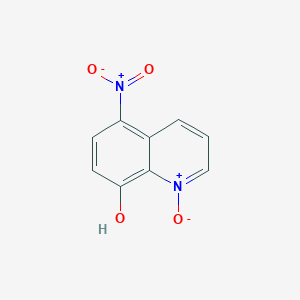

2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Overview

Description

Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen enormous growth in recent years . For example, trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds can vary greatly depending on the specific compound. For example, trifluoromethanesulfonic acid has the chemical formula CF3SO3H .Chemical Reactions Analysis

Trifluoromethyl groups can participate in a variety of chemical reactions. For example, trifluoromethanesulfonic acid is useful in protonations because the conjugate base of triflic acid is nonnucleophilic .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties. For example, trifluoromethanesulfonic acid is one of the strongest known acids and is known for its great thermal and chemical stability .Scientific Research Applications

Efficient Synthesis Techniques

- A solvent-free synthesis method for 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid derivatives has been developed using silica-immobilized L-proline. This method offers an economical, easy-to-operate, and environmentally friendly approach with convenient recovery and reuse of the catalyst (Xu et al., 2013).

Structural Characterization and Synthesis Variants

- The structure of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid derivatives containing 1,3,4-thiadiazole and trifluoromethyl groups has been characterized, highlighting diverse functional possibilities within this compound class (Wang et al., 2014).

Applications in Cytotoxic Activity

- Novel 2-(1,2,3-triazolylmethoxy) and isoxazole tagged 2H-Chromene derivatives, synthesized from 2-hydroxy-2-(trifluoromethyl)-2H-Chromene-3-carboxylate, have shown promising cytotoxic activity against various human cancer cell lines (Reddy et al., 2014).

Novel Regiospecific Reactions

- Research has been conducted on Lewis acid mediated nucleophilic reactions to produce regiospecific 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes, which could have implications in synthetic chemistry and drug design (El Kharrat et al., 2006).

Additional Synthesis and Activity Studies

- Further studies include the synthesis of diverse methoxybenzenes-substituted 2H/4H-chromene derivatives, examining their cytotoxic activity against human cancer cell lines, and exploring their mechanism of action, such as tubulin inhibition (Reddy et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs

Mode of Action

Compounds containing a trifluoromethyl group often interact with their targets through the formation of strong hydrogen bonds, which can enhance the binding affinity of the compound to its target .

Biochemical Pathways

It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

Compounds containing a trifluoromethyl group often exhibit improved metabolic stability, which can enhance their bioavailability .

Result of Action

It’s worth noting that compounds containing a trifluoromethyl group often exhibit enhanced potency and selectivity, which can lead to more effective therapeutic outcomes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. For instance, the compound’s stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action and efficacy might be influenced by factors such as the physiological state of the organism and the presence of other drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLSQLYQCKEGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436053 | |

| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215122-16-0 | |

| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)

![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)